An In-Depth Technical Guide to 6-Bromo-2-chloro-3-methoxyphenol
An In-Depth Technical Guide to 6-Bromo-2-chloro-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-chloro-3-methoxyphenol is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring bromine, chlorine, and methoxy groups on a phenol scaffold—offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed characterization methodologies, and essential safety information, designed to empower researchers in their scientific endeavors. The CAS Number for 6-Bromo-2-chloro-3-methoxyphenol is 1228957-06-9.[1]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The table below summarizes the key properties of 6-Bromo-2-chloro-3-methoxyphenol.
| Property | Value | Source(s) |
| CAS Number | 1228957-06-9 | [1] |
| Molecular Formula | C₇H₆BrClO₂ | [1] |
| Molecular Weight | 237.48 g/mol | [2] |
| IUPAC Name | 6-Bromo-2-chloro-3-methoxyphenol | [1] |
| Appearance | Predicted: Off-white to pale yellow solid | |
| Melting Point | 50-52 °C | [2] |
| Boiling Point | ~204.6 °C (estimated) | [2] |
| Density | ~1.6 g/cm³ | [2] |
| pKa | ~6.96 (estimated) | [2] |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents; sparingly soluble in water. |
Synthesis and Mechanism
The synthesis of 6-Bromo-2-chloro-3-methoxyphenol can be approached through the sequential halogenation of 3-methoxyphenol.[2] This process involves electrophilic aromatic substitution, where the hydroxyl and methoxy groups direct the incoming electrophiles.
Synthetic Pathway Overview
The proposed synthesis initiates with the bromination of 3-methoxyphenol, followed by chlorination. The directing effects of the hydroxyl and methoxy groups are crucial for achieving the desired regioselectivity. The hydroxyl group is a strongly activating, ortho-, para-directing group, as is the methoxy group.
Caption: Proposed synthetic pathway for 6-Bromo-2-chloro-3-methoxyphenol.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a plausible method for the synthesis of 6-Bromo-2-chloro-3-methoxyphenol, based on established halogenation procedures for phenols.
Step 1: Bromination of 3-Methoxyphenol
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyphenol in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
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Reagent Addition: Cool the solution in an ice bath. Add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The molar ratio of 3-methoxyphenol to NBS should be approximately 1:1.
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Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, quench it with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Purify the crude product by column chromatography on silica gel to isolate the brominated intermediate.
Step 2: Chlorination of the Brominated Intermediate
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Reaction Setup: Dissolve the purified brominated intermediate in a suitable solvent, such as DCM or chloroform.
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Reagent Addition: Add N-chlorosuccinimide (NCS) to the solution. The reaction may be catalyzed by a Lewis acid.
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Reaction Monitoring: Monitor the reaction progress by TLC.
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Workup and Purification: Upon completion, perform an aqueous workup similar to the bromination step. Purify the final product by column chromatography or recrystallization.
Structural Elucidation and Characterization
Due to the limited availability of published experimental data, the following spectroscopic data are predicted based on the analysis of structurally related compounds and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will likely appear as doublets or singlets in the range of δ 6.5-7.5 ppm, with coupling constants characteristic of their substitution pattern. The methoxy protons should present as a sharp singlet around δ 3.8-4.0 ppm.
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¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon atoms attached to the oxygen, bromine, and chlorine atoms will be significantly shifted downfield. The aromatic carbons are expected to resonate in the δ 100-160 ppm region, while the methoxy carbon will appear around δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands:
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A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.
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Strong absorptions around 1000-1300 cm⁻¹ due to the C-O stretching of the ether and phenol.
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Peaks in the fingerprint region (below 1000 cm⁻¹) corresponding to C-Br and C-Cl stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum, particularly under electron ionization (EI), should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (237.48 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).
Reactivity and Potential Applications
The chemical reactivity of 6-Bromo-2-chloro-3-methoxyphenol is dictated by its functional groups, making it a valuable intermediate in organic synthesis.
Key Reaction Pathways
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Electrophilic Aromatic Substitution: The electron-donating hydroxyl and methoxy groups activate the aromatic ring towards further electrophilic substitution, although the existing halogen substituents are deactivating.
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Nucleophilic Substitution: The bromine and chlorine atoms can act as leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.[2]
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Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other transformations typical of phenols.
Caption: Key reaction pathways for 6-Bromo-2-chloro-3-methoxyphenol.
Applications in Drug Discovery and Materials Science
Halogenated phenols are prevalent scaffolds in many pharmaceutical agents and functional materials. While specific applications of 6-Bromo-2-chloro-3-methoxyphenol are not extensively documented, its structure suggests potential utility as an intermediate in the synthesis of:
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Bioactive Molecules: The compound can serve as a precursor for more complex molecules with potential applications as agrochemicals or pharmaceuticals.[2]
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Functional Polymers and Materials: The phenolic group allows for its incorporation into polymer backbones, and the halogen atoms can be used for further functionalization or to impart specific properties such as flame retardancy.
Safety and Handling
Given the presence of halogen and phenol functional groups, 6-Bromo-2-chloro-3-methoxyphenol should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for structurally similar compounds, the following hazards are anticipated:
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Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Expected to cause skin and eye irritation.
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Personal Protective Equipment:
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Eye Protection: Chemical safety goggles or a face shield.
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Hand Protection: Compatible chemical-resistant gloves.
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Skin and Body Protection: A lab coat and appropriate protective clothing.
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Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.
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Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
6-Bromo-2-chloro-3-methoxyphenol represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its properties, synthesis, and potential applications, derived from a combination of available data and established chemical principles. As a versatile building block, it holds the potential to contribute to advancements in medicinal chemistry, agrochemistry, and materials science. Further research into its reactivity and applications is warranted to fully unlock its synthetic potential.
